(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone
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Overview
Description
(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzylpiperidine moiety and a pyrazolopyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazolopyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzylpiperidine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-C]pyridin-4-YL)methanone
- (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-D]pyridin-4-YL)methanone
Uniqueness
The uniqueness of (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone lies in its specific structural features, such as the position of the benzylpiperidine moiety and the pyrazolopyridine core
Properties
CAS No. |
1011398-91-6 |
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Molecular Formula |
C24H30N4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H30N4O/c1-4-12-28-23-22(18(3)26-28)21(15-17(2)25-23)24(29)27-13-10-20(11-14-27)16-19-8-6-5-7-9-19/h5-9,15,20H,4,10-14,16H2,1-3H3 |
InChI Key |
GAKUQDGDULHZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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